molecular formula C10H11NO B1424223 7-Ethyl-1,3-dihydro-2H-indol-2-one CAS No. 73425-09-9

7-Ethyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1424223
CAS RN: 73425-09-9
M. Wt: 161.2 g/mol
InChI Key: PGSRQDDORRHHFB-UHFFFAOYSA-N
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Description

“1,3-dihydro-2H-indol-2-one”, also known as Oxindole, is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . It has a molecular weight of 133.1473 .


Synthesis Analysis

While specific synthesis methods for “7-Ethyl-1,3-dihydro-2H-indol-2-one” are not available, there are general methods for synthesizing 1,3-dihydro-2H-indol-2-one derivatives .


Molecular Structure Analysis

The molecular structure of “1,3-dihydro-2H-indol-2-one” consists of a benzene ring fused to 2-pyrrolidone . The IUPAC Standard InChI is InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7 (6)9-8/h1-4H,5H2, (H,9,10) .

Scientific Research Applications

  • Pharmaceutical Field - COX-2 Inhibitory Activities

    • Summary of Application: 1,3-dihydro-2H-indol-2-one derivatives have been designed and synthesized for their potential COX-2 inhibitory activities .
    • Methods of Application: The derivatives were synthesized via the Knoevenagel condensation reaction .
    • Results: Compounds 4e, 9h, and 9i showed good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM and 3.34 ± 0.05 µM, respectively .
  • Pharmaceutical Field - Antiviral Activity

    • Summary of Application: Indole derivatives possess various biological activities, including antiviral activity .
    • Methods of Application: Specific indole derivatives were prepared and investigated in vitro for antiviral activity .
    • Results: Certain derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
  • Pharmaceutical Field - Anti-inflammatory Activity

    • Summary of Application: Indole derivatives have shown anti-inflammatory activity .
    • Methods of Application: Specific indole derivatives were prepared and investigated in vitro for anti-inflammatory activity .
    • Results: Certain derivatives showed better anti-inflammatory activity with IC50 values lower than those of the positive control .
  • Pharmaceutical Field - Anticancer Activity

    • Summary of Application: Indole derivatives have shown potential in the treatment of cancer cells .
    • Methods of Application: Specific indole derivatives were prepared and investigated in vitro for anticancer activity .
    • Results: Certain derivatives showed inhibitory activity against various types of cancer cells .
  • Pharmaceutical Field - Anti-HIV Activity

    • Summary of Application: Indole derivatives have shown potential in the treatment of HIV .
    • Methods of Application: Specific indole derivatives were prepared and investigated in vitro for anti-HIV activity .
    • Results: Certain derivatives showed inhibitory activity against HIV .
  • Pharmaceutical Field - Antioxidant Activity

    • Summary of Application: Indole derivatives have shown antioxidant activity .
    • Methods of Application: Specific indole derivatives were prepared and investigated in vitro for antioxidant activity .
    • Results: Certain derivatives showed better antioxidant activity .
  • Pharmaceutical Field - Parkinson’s Disease Treatment

    • Summary of Application: 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one is an important intermediate in the synthesis of ropinirole, a drug used for the treatment of Parkinson’s disease .
    • Methods of Application: The specific indole derivative is synthesized and used in the formulation of ropinirole .
    • Results: Ropinirole has been developed and widely used for the treatment of Parkinson’s disease .
  • Pharmaceutical Field - Restless Legs Syndrome Treatment

    • Summary of Application: Ropinirole, which contains an indole derivative, is also used successfully in the treatment of restless legs syndrome .
    • Methods of Application: The specific indole derivative is synthesized and used in the formulation of ropinirole .
    • Results: Ropinirole has been used successfully in the treatment of restless legs syndrome .
  • Pharmaceutical Field - Antimicrobial Activity

    • Summary of Application: Indole derivatives possess antimicrobial activity .
    • Methods of Application: Specific indole derivatives were prepared and investigated in vitro for antimicrobial activity .
    • Results: Certain derivatives showed antimicrobial activity .
  • Pharmaceutical Field - Antitubercular Activity

    • Summary of Application: Indole derivatives possess antitubercular activity .
    • Methods of Application: Specific indole derivatives were prepared and investigated in vitro for antitubercular activity .
    • Results: Certain derivatives showed antitubercular activity .
  • Pharmaceutical Field - Antidiabetic Activity

    • Summary of Application: Indole derivatives possess antidiabetic activity .
    • Methods of Application: Specific indole derivatives were prepared and investigated in vitro for antidiabetic activity .
    • Results: Certain derivatives showed antidiabetic activity .
  • Pharmaceutical Field - Antimalarial Activity

    • Summary of Application: Indole derivatives possess antimalarial activity .
    • Methods of Application: Specific indole derivatives were prepared and investigated in vitro for antimalarial activity .
    • Results: Certain derivatives showed antimalarial activity .

properties

IUPAC Name

7-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-4-3-5-8-6-9(12)11-10(7)8/h3-5H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSRQDDORRHHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697471
Record name 7-Ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-1,3-dihydro-2H-indol-2-one

CAS RN

73425-09-9
Record name 7-Ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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